molecular formula C11H11NO B1418731 5-Methoxy-4-methylquinoline CAS No. 144147-05-7

5-Methoxy-4-methylquinoline

Cat. No.: B1418731
CAS No.: 144147-05-7
M. Wt: 173.21 g/mol
InChI Key: GJEPJSJPOFNPKH-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a methoxy group at the 5-position and a methyl group at the 4-position. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylquinoline can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid in the presence of phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form quinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogenating agents.

Major Products Formed:

Scientific Research Applications

5-Methoxy-4-methylquinoline has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

  • 5-Methoxyquinoline
  • 4-Methylquinoline
  • **5-Methoxy-2-m

Properties

IUPAC Name

5-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-12-9-4-3-5-10(13-2)11(8)9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEPJSJPOFNPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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